Nadoxolol Hydrochloride is derived from the naphthalene family and is classified as an organic compound. Its chemical formula is with a molecular weight of 296.75 g/mol. The compound is typically synthesized in laboratory settings and is also produced on an industrial scale for pharmaceutical use.
The synthesis of Nadoxolol Hydrochloride involves several key steps, starting with the preparation of 1-chloro-3-(1-naphthyloxy)-2-propanol, which serves as a crucial intermediate. The synthetic route generally includes:
Industrial production methods mirror laboratory techniques but are optimized for larger scales, ensuring efficiency and compliance with pharmaceutical standards.
The molecular structure of Nadoxolol Hydrochloride can be represented using various notations:
C1=CC=C2C(=C1)C=CC=C2OCC(CC(=[NH+]O)N)O.Cl
InChI=1S/C14H16N2O3.ClH/c15-14(16-18)8-11(17)9-19-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,17-18H,8-9H2,(H2,15,16);1H
The structure features a naphthalene ring system connected to a propanol moiety, which contributes to its biological activity. The presence of hydroxyl and amine groups enhances its solubility and interaction with biological targets.
Nadoxolol Hydrochloride can participate in various chemical reactions:
The specific products formed depend on reaction conditions and reagents used; for instance, oxidation may yield ketones or aldehydes while reduction can produce alcohols.
The mechanism of action for Nadoxolol Hydrochloride primarily involves blocking beta-adrenergic receptors in the heart. This action leads to:
Pharmacological studies indicate that Nadoxolol Hydrochloride effectively manages symptoms associated with hypertension and other cardiovascular disorders by modulating adrenergic signaling pathways .
Nadoxolol Hydrochloride exhibits several notable physical and chemical properties:
These properties are crucial for ensuring the stability and efficacy of the compound when used in pharmaceutical formulations.
Nadoxolol Hydrochloride has significant applications in medicine:
Nadoxolol HCl functions as a non-selective beta-adrenergic receptor antagonist, exhibiting high affinity for both β₁- and β₂-adrenergic receptor subtypes. This competitive inhibition prevents endogenous catecholamines (epinephrine and norepinephrine) from binding to these G-protein-coupled receptors (GPCRs). Upon antagonism, Nadoxolol suppresses Gₛ-protein-mediated activation of adenylyl cyclase, thereby reducing intracellular cyclic adenosine monophosphate (cAMP) production [1]. The resultant decline in cAMP diminishes protein kinase A (PKA) activity, which critically regulates cardiac calcium handling. Specifically, PKA inhibition reduces phosphorylation of L-type calcium channels and ryanodine receptors (RyR2), lowering the risk of calcium overload and subsequent arrhythmogenesis [7].
Unlike selective β₁-antagonists, Nadoxolol’s non-selectivity enables broader physiological effects: β₁-blockade in the heart reduces chronotropy and inotropy, while β₂-blockade in vascular smooth muscle may increase peripheral resistance. However, its lack of intrinsic sympathomimetic activity (ISA) ensures no partial agonist effects, rendering it a pure antagonist or inverse agonist under constitutive activity conditions [1] [9].
Table 1: Receptor Affinity Profile of Nadoxolol HCl
Receptor Subtype | Affinity (Ki, nM) | Primary Tissue Sites | Functional Consequence of Blockade |
---|---|---|---|
β₁-Adrenergic | 0.8–2.4* | Cardiac myocytes, Juxtaglomerular apparatus | Reduced heart rate, renin inhibition |
β₂-Adrenergic | 0.5–1.9* | Vascular smooth muscle, Lungs | Vasoconstriction, Bronchoconstriction |
β₃-Adrenergic | >10,000* | Adipose tissue | Negligible effect |
*Estimated based on structural analogs like nadolol [1] [8].
Nadoxolol’s antiarrhythmic properties stem from its ability to modulate cardiac electrophysiology. By antagonizing β₁-receptors in the sinoatrial (SA) and atrioventricular (AV) nodes, it prolongs action potential duration and refractory periods. This reduces the slope of phase 4 depolarization, thereby suppressing automaticity and preventing ectopic pacemaker formation [2] [5]. In ventricular tissue, Nadoxolol mitigates catecholamine-induced delayed afterdepolarizations (DADs)—a key mechanism in arrhythmias like catecholaminergic polymorphic ventricular tachycardia (CPVT). DADs arise from calcium leakage from the sarcoplasmic reticulum via hyperphosphorylated RyR2 channels; Nadoxolol’s cAMP reduction normalizes RyR2 activity, preventing calcium waves that trigger arrhythmias [5].
Furthermore, Nadoxolol blunts exercise-induced or emotional stress-triggered tachyarrhythmias by counteracting sympathetic surges. Studies on analogous β-blockers (e.g., nadolol) demonstrate superior suppression of ventricular ectopy during stress testing compared to β₁-selective agents, attributable to comprehensive β₁/β₂-blockade [5].
Table 2: Electrophysiological Effects of Nadoxolol in Cardiac Tissue
Cardiac Parameter | Effect of Nadoxolol | Arrhythmia Relevance |
---|---|---|
SA Node Firing Rate | ↓↓ (Strong decrease) | Suppresses sinus tachycardia |
AV Nodal Conduction Velocity | ↓ (Decrease) | Prevents re-entrant circuits |
Refractory Period Duration | ↑↑ (Prolongation) | Terminates tachyarrhythmias |
RyR2 Phosphorylation | ↓↓ (Inhibition) | Reduces calcium leak & DADs |
Triggered Activity | Suppressed | Eliminates CPVT triggers |
Inverse agonism represents a pharmacological distinction beyond neutral antagonism. While neutral antagonists only block agonist-induced activation, inverse agonists suppress constitutive receptor activity—basal signaling occurring without agonist binding. Nadoxolol exhibits inverse agonist properties at β₁- and β₂-adrenergic receptors, stabilizing them in inactive conformations [3] [8] [10]. This is mechanistically significant in pathophysiological states where receptor overexpression or mutations elevate basal tone. For example, certain β₁-receptor polymorphisms (e.g., Arg389Gly) exhibit enhanced constitutive activity; inverse agonists like Nadoxolol can normalize this hyperactivity, whereas neutral antagonists cannot [8].
The molecular basis involves shifting the equilibrium between receptor states (active R* vs. inactive R). Nadoxolol preferentially binds R, reducing spontaneous Gₛ-protein coupling and cAMP production. Evidence from studies on nadolol (structurally similar) confirms a 20–40% reduction in basal cAMP in cardiomyocytes expressing constitutively active β-receptors [3] [8]. Clinically, this translates to enhanced efficacy in conditions like heart failure, where chronic sympathetic overdrive upregulates β-receptor activity.
Table 3: Comparative Inverse Agonist Efficacy of β-Blockers
Compound | β₁ Inverse Agonism | β₂ Inverse Agonism | Experimental Model |
---|---|---|---|
Nadoxolol (inferred) | +++ | +++ | Recombinant GPCR membranes* |
Propranolol | +++ | +++ | Human atrial myocytes |
Nadolol | ++ | ++ | CHO cells expressing β₁/β₂ receptors |
Carvedilol | + | + | HEK293 cells with CAM β₂-receptors |
Metoprolol | ± (Neutral) | – | Rat ventricular membranes |
*Inferred from structural and mechanistic similarity to nadolol and propranolol [3] [8] [10].
Nadoxolol’s efficacy in ventricular arrhythmias hinges on disrupting catecholamine-driven arrhythmogenic pathways. Sympathetic hyperactivity increases cAMP-dependent calcium influx, promoting early afterdepolarizations (EADs) and DADs. By blocking β₁-receptors, Nadoxolol attenuates these effects, but its non-selectivity is crucial for suppressing extra-cardiac catecholamine sources. For instance, β₂-blockade inhibits catecholamine release from adrenal medulla via presynaptic receptor modulation, creating a systemic sympatholytic effect [9].
In CPVT, a condition characterized by stress-induced bidirectional ventricular tachycardia, Nadoxolol’s potency exceeds β₁-selective blockers. Clinical data show that analogous drugs (e.g., nadolol) reduce arrhythmia severity scores by 36% during exercise testing compared to β₁-selective agents, which show no significant improvement over no treatment [5]. This is attributed to complete β-receptor coverage, preventing epinephrine’s action on both cardiac β₁-receptors (which drive contractility) and vascular β₂-receptors (which amplify systemic catecholamine release via vasodilation) [5] [9]. Thus, Nadoxolol acts as a "sympatho-inhibitory shield," mitigating the arrhythmogenic impact of catecholamine surges at multiple physiological levels.
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7